(5Z)-3-cyclohexyl-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-cyclohexyl-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dichlorophenyl group, and a thiazolidinone ring. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichlorobenzaldehyde with cyclohexylamine, followed by cyclization with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-cyclohexyl-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolidinone derivatives
Scientific Research Applications
(5Z)-3-cyclohexyl-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-3-cyclohexyl-5-[(2,5-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-3-cyclohexyl-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-cyclohexyl-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substitution pattern on the phenyl ring and the presence of the thiazolidinone ring. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H15Cl2NOS2 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15Cl2NOS2/c17-12-8-4-5-10(14(12)18)9-13-15(20)19(16(21)22-13)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2/b13-9- |
InChI Key |
DVCGBIMEKVVMTI-LCYFTJDESA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)SC2=S |
Origin of Product |
United States |
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